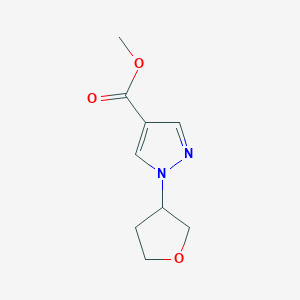
Methyl 1-(tetrahydro-3-furanyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a tetrahydrofuran moiety and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents under acidic or basic conditions . The reaction conditions often involve refluxing in solvents such as ethanol or toluene, with catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may employ multi-step synthesis involving the preparation of intermediate compounds, followed by cyclization and esterification reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets . Pathways involved include modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
Pyrazole: A simpler analog without the tetrahydrofuran and ester groups.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Quinoline Derivatives: Another class of heterocycles with distinct pharmacological properties.
Uniqueness: Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate is unique due to its combination of a pyrazole ring with a tetrahydrofuran moiety and an ester group, which imparts specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
methyl 1-(oxolan-3-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-9(12)7-4-10-11(5-7)8-2-3-14-6-8/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNECUYXQUHYQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














